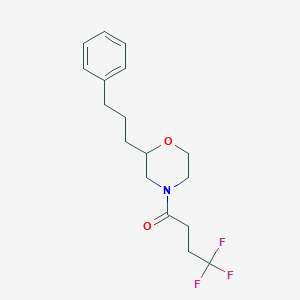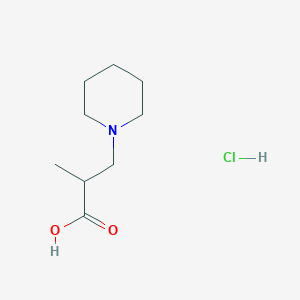![molecular formula C18H24N4O2S B6107506 N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6107506.png)
N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide, also known as Compound X, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various applications, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the Akt/mTOR and NF-κB pathways. These pathways play a key role in cell growth, proliferation, and survival, and their inhibition by this compound X may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of pro-inflammatory cytokine production. These effects may be mediated by the inhibition of various signaling pathways, as discussed above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X is its potential for use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. However, there are also limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for research on N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential for use in combination with other drugs for cancer treatment and other applications. Additionally, further research is needed to determine the optimal dosages and toxicity levels of this compound X for various applications.
Métodos De Síntesis
The synthesis of N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X involves a series of chemical reactions, including the condensation of 3-methyl-1-piperidinyl-6-carboxaldehyde with 3-aminopyridazine to form a pyridazinyl intermediate, which is then reacted with 2,4-dimethylbenzenesulfonyl chloride to form the final product. The purity and yield of the compound can be improved by various purification methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound X has been shown to protect neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory effects, this compound X has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13-5-4-10-22(12-13)18-9-8-16(20-21-18)15-7-6-14(2)17(11-15)25(23,24)19-3/h6-9,11,13,19H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSIYBVCNERCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6107424.png)
![{3-(3-chlorobenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6107436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)
![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)

![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6107458.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6107470.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6107475.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,3-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107492.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)
